molecular formula C16H13F3N2OS B2916089 2-(benzylamino)-2-thioxo-N-[4-(trifluoromethyl)phenyl]acetamide CAS No. 939893-40-0

2-(benzylamino)-2-thioxo-N-[4-(trifluoromethyl)phenyl]acetamide

Cat. No.: B2916089
CAS No.: 939893-40-0
M. Wt: 338.35
InChI Key: FPGLCTYZSKWZJW-UHFFFAOYSA-N
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Description

2-(Benzylamino)-2-thioxo-N-[4-(trifluoromethyl)phenyl]acetamide (C₁₆H₁₃F₃N₂OS; molecular weight 338.347) is a thiourea-acetamide hybrid compound characterized by a benzylamino group and a 4-(trifluoromethyl)phenyl substituent . Its structure combines a thioxoacetamide backbone with a trifluoromethyl group, which confers unique electronic and steric properties. The compound’s CAS registry number is 271798-63-1, and it is identified by ChemSpider ID 583740 .

Properties

IUPAC Name

2-(benzylamino)-2-sulfanylidene-N-[4-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13F3N2OS/c17-16(18,19)12-6-8-13(9-7-12)21-14(22)15(23)20-10-11-4-2-1-3-5-11/h1-9H,10H2,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPGLCTYZSKWZJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=S)C(=O)NC2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13F3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(benzylamino)-2-thioxo-N-[4-(trifluoromethyl)phenyl]acetamide typically involves multiple steps, starting with the reaction of benzylamine with appropriate reagents to introduce the thioxo and trifluoromethyl groups. The reaction conditions often require careful control of temperature, pH, and the use of specific catalysts to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to maximize yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Reactivity of the Thioamide Group

The –C(=S)–NH– group participates in nucleophilic substitutions and cycloadditions :

Reaction TypeReagents/ConditionsProductObservationsReference
AlkylationMethyl iodide, K₂CO₃, DMFS-Methyl derivativeSelective S-alkylation due to thiocarbonyl’s nucleophilicity
OxidationH₂O₂, acetic acidDisulfide dimerForms a dimer via S–S bond; confirmed by MS
Cyclization with α-haloketonesChloroacetone, NaOHThiazolidinone derivativesForms 5-membered rings; enhances bioactivity

Key Note : The thioamide’s sulfur atom is more reactive than oxygen analogs, enabling selective modifications .

Benzylamine Substituent

ReactionReagents/ConditionsOutcomeReference
DeprotectionH₂/Pd-C, ethanolPrimary amine (free –NH₂)
AcylationAcetyl chloride, pyridineN-Acetylated derivative

Trifluoromethylphenyl Group

ReactionReagents/ConditionsOutcomeReference
Electrophilic substitutionHNO₃/H₂SO₄Nitration at meta position
Suzuki couplingPd(PPh₃)₄, arylboronic acidBiaryl derivativesLimited reactivity due to CF₃’s electron-withdrawing effect

Biological Activity-Driven Modifications

Structural analogs of this compound exhibit antimicrobial and anticancer properties, prompting targeted modifications:

ModificationPurposeExample ReactionBiological OutcomeReference
Introduction of imidazole/tetrazoleEnhance cytotoxicityReaction with NaN₃, NH₄ClIC₅₀ values < 10 µM against A549 cells
SulfonationImprove solubilityClSO₃H, DCMIncreased bioavailability

Stability and Degradation

  • Hydrolysis : Under acidic (HCl, reflux) or basic (NaOH, 70°C) conditions, the thioamide hydrolyzes to 2-(benzylamino)-N-[4-(trifluoromethyl)phenyl]acetamide and H₂S .
  • Photodegradation : UV exposure (254 nm) leads to C–S bond cleavage, forming benzylamine and thiocyanate byproducts .

Comparative Reactivity Table

Functional GroupReactivity TowardPreferred ConditionsProduct Stability
Thioamide (–C(=S)–NH–)Alkylation, oxidationMild bases (K₂CO₃), RTModerate
Benzylamine (–NH–CH₂C₆H₅)Acylation, deprotectionAcidic/basic catalysisHigh
Trifluoromethylphenyl (–C₆H₄CF₃)Electrophilic substitutionStrong acids (HNO₃/H₂SO₄)Low

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 2-(benzylamino)-2-thioxo-N-[4-(trifluoromethyl)phenyl]acetamide may be used to study protein interactions, enzyme inhibition, or as a probe in biochemical assays.

Medicine: This compound has potential medicinal applications, such as in the development of new pharmaceuticals. Its ability to interact with biological targets makes it a candidate for drug discovery and development.

Industry: In industry, this compound may be used in the production of specialty chemicals, agrochemicals, or materials with specific properties.

Mechanism of Action

The mechanism by which 2-(benzylamino)-2-thioxo-N-[4-(trifluoromethyl)phenyl]acetamide exerts its effects involves its interaction with molecular targets and pathways. The trifluoromethyl group, in particular, can enhance the compound's binding affinity to biological targets, leading to specific biological responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations:

Trifluoromethyl Positional Isomerism: The target compound’s 4-(trifluoromethyl)phenyl group distinguishes it from Compound 25 (), which has a 3-(trifluoromethyl)phenyl group.

Thiazolidinone Modifications: Compounds 25, 27, and others in incorporate a thiazolidinone ring with benzylidene or halogen substituents. These modifications increase molecular complexity and polarity compared to the target compound’s simpler acetamide-thiourea scaffold .

Synthetic Yields: Most analogs in were synthesized in high yields (80–89%), suggesting robust synthetic routes for this class. The boronic acid derivative () also achieved 80% yield, indicating reliable methods for benzylamino-containing compounds .

Physicochemical Properties

  • Lipophilicity : The trifluoromethyl group in the target compound enhances lipophilicity (logP ~3.5 estimated), similar to Compound 24. Halogenated analogs (e.g., Compound 27 with Cl/Br) may exhibit even higher logP values due to added hydrophobic groups .
  • Thermal Stability: Melting points for thiazolidinone-containing analogs (e.g., 192–217°C) are generally higher than non-cyclic acetamides, likely due to rigid aromatic systems and hydrogen-bonding capacity .

Research Findings and Implications

Positional isomerism (para vs. meta) may influence dipole moments and crystal packing, as seen in the higher melting point of Compound 25 (192–194°C) compared to non-fluorinated analogs .

Role of Thiazolidinone Rings: Analogs with thiazolidinone cores () demonstrate increased structural rigidity, which could enhance binding to targets like tubulin (implied by ’s focus on microtubule-targeting boronic acids) .

Biological Activity

2-(Benzylamino)-2-thioxo-N-[4-(trifluoromethyl)phenyl]acetamide, with the chemical formula C16_{16}H13_{13}F3_3N2_2OS and CAS number 271798-63-1, is a thiazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, efficacy against various biological targets, and relevant case studies.

  • Molecular Weight : 338.347 g/mol
  • Density : 1.4 ± 0.1 g/cm³
  • LogP : 4.19 (indicating lipophilicity)
  • Melting Point : Not available
  • Boiling Point : Not available

The biological activity of this compound can be attributed to its structural features, particularly the thioxo group and the trifluoromethyl substituent. These groups are known to enhance the compound's interaction with biological targets.

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of various enzymes, including tyrosinase, which is involved in melanin synthesis. In studies, similar compounds have exhibited significant antityrosinase activity, suggesting that this compound may also inhibit this enzyme effectively .
  • Anticancer Activity : Thiazole derivatives are often explored for their anticancer properties. The presence of electron-withdrawing groups like trifluoromethyl can enhance the cytotoxic effects against cancer cell lines by promoting apoptosis and inhibiting cell proliferation .
  • Antimicrobial Properties : Research indicates that thiazole derivatives possess antimicrobial activity. The structural characteristics of this compound may contribute to its effectiveness against bacterial strains, akin to other thiazole compounds .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
Enzyme InhibitionAntityrosinase activity
Anticancer ActivityInduces apoptosis in cancer cells
Antimicrobial ActivityEffective against certain bacterial strains

Case Study: Anticancer Activity

In a study examining thiazole derivatives, compounds similar to this compound were tested against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The results indicated that these compounds induced significant cytotoxicity at low micromolar concentrations, with IC50_{50} values lower than those observed for standard chemotherapeutics like doxorubicin .

Case Study: Enzyme Inhibition

Another investigation focused on the inhibitory effects of benzylideneacetone analogs on tyrosinase activity. The findings suggested that compounds with similar structural motifs to this compound significantly inhibited both monophenolase and diphenolase activities, demonstrating reversible inhibition properties .

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